molecular formula C8H13N3O2 B13300102 (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13300102
M. Wt: 183.21 g/mol
InChI Key: ZNQBUYCNGJNQQV-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a 1,3-dimethyl-1H-pyrazol-4-yl moiety. This structure combines a fundamental amino acid backbone with a heterocyclic system, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex bioactive molecules . Pyrazolone-based compounds are of significant research interest due to their broad spectrum of pharmacological activities. The pyrazolone core is a recognized pharmacophore in compounds exhibiting analgesic, anti-inflammatory, antibacterial, antifungal, and antitumor activities . As a functionalized amino acid, this compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the design of potential cerebral ischemia and cardiovascular disease treatments . Its exact mechanism of action is application-specific, but it primarily functions as a precursor to modulate the biological activity of target molecules. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2S)-2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

ZNQBUYCNGJNQQV-ZETCQYMHSA-N

Isomeric SMILES

CC1=NN(C=C1C[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=NN(C=C1CC(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction and Functionalization

The 1,3-dimethyl-1H-pyrazole moiety can be introduced or modified through established pyrazole synthesis methods, including:

  • Cyclization of hydrazines with β-dicarbonyl compounds: This classic method forms pyrazole rings by condensation of monosubstituted hydrazines with 1,3-dicarbonyl compounds or their derivatives under reflux conditions in methanol or other solvents. Subsequent functionalization at the 4-position can be achieved by selective substitution or coupling reactions.

  • Aza-Michael addition and Horner-Wadsworth-Emmons (HWE) reactions: These regioselective transformations have been used to prepare pyrazole-derived α-amino acids from L-aspartic acid precursors. The HWE reaction introduces vinyl groups that can undergo aza-Michael addition with hydrazine derivatives, leading to pyrazoline intermediates that are oxidized to pyrazoles.

  • Oxidation of dihydropyrazoles: Dihydropyrazole intermediates formed by cyclization can be oxidized using mild oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic pyrazole ring with high regioselectivity and yield.

Amino Acid Backbone Assembly

The amino acid portion is typically constructed or introduced via:

  • Starting from chiral amino acid precursors: L-aspartic acid or L-serine derivatives are common starting materials. Functionalization at the β-position allows for attachment of the pyrazole ring through carbon-carbon bond formation or substitution reactions.

  • Use of protected amino acid esters: Protection of the amino group (e.g., tert-butoxycarbonyl (Boc) protection) and esterification of the carboxyl group facilitate selective reactions on the side chain without racemization or side reactions.

  • Coupling reactions: After pyrazole ring installation, deprotection and hydrolysis steps yield the free amino acid. Acid or base hydrolysis of esters and removal of protecting groups are carefully controlled to preserve stereochemistry and purity.

Representative Synthetic Route Example

A typical synthetic sequence to obtain this compound may proceed as follows:

Step Reaction Description Conditions Outcome
1 Preparation of α,β-unsaturated ester from L-aspartic acid derivative via Horner-Wadsworth-Emmons reaction DIPEA, toluene, reflux 24–36 h Formation of vinylated amino acid ester
2 Aza-Michael addition of hydrazine derivative to the unsaturated ester Room temperature, EtOH/THF solvent Formation of dihydropyrazole intermediate
3 Oxidation of dihydropyrazole to pyrazole DDQ, dichloromethane, −15 to −40 °C, 3 h Aromatic pyrazole ring formation
4 Deprotection and hydrolysis of ester and amino protecting groups Acidic or basic hydrolysis, >10 °C Free amino acid with pyrazole side chain

This sequence ensures regioselective and stereoselective synthesis of the target compound with yields reported between 70-90% for key steps.

Analytical Characterization and Purification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used extensively to confirm the structure, stereochemistry, and purity of intermediates and final product, including ^1H and ^13C NMR.

  • Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

  • Chromatographic Techniques: Flash chromatography on silica gel is commonly used to purify intermediates and final compounds.

  • Crystallization: Crystalline forms of pyrazole derivatives can be obtained by solvent/anti-solvent methods, often at temperatures above 10 °C, to improve purity and stability.

Summary Table of Key Preparation Parameters

Parameter Details References
Starting Materials L-Aspartic acid derivatives, hydrazine derivatives, α,β-unsaturated esters
Key Reactions Horner-Wadsworth-Emmons, aza-Michael addition, oxidation (DDQ)
Protecting Groups Boc (tert-butoxycarbonyl) for amino group, esterification for carboxyl
Solvents Toluene, ethanol, tetrahydrofuran (THF), dichloromethane
Temperatures Reflux (80-110 °C), room temperature, low temp oxidation (−15 to −40 °C)
Yields 70-90% for key steps
Purification Flash chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with amino and carboxyl groups. It has the molecular formula C8H13N3O2C_8H_{13}N_3O_2 and a molecular weight of 183.21 g/mol. This compound is also identified by the CAS number 1567954-42-0 .

Scientific Research Applications

This compound has applications across various scientific fields:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology The compound is useful in studies involving enzyme interactions and metabolic pathways.
  • Industry It can be employed in the production of advanced materials with unique properties.

Chemical Reactions

This compound can participate in several types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxides.
  • Reduction Reduction reactions can yield amine derivatives.
  • Substitution The amino and carboxyl groups can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key derivatives and their structural variations, with data extracted from synthetic studies and spectral analyses:

Compound Name Substituents on Pyrazole/Other Groups Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) 4-Nitrophenyl, thioxothiazolidinone 68 240–242 IR: 1336 cm⁻¹ (N=O), 1702 cm⁻¹ (C=O); NMR: δ 8.39 (Ar-H)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl, phenylpropanoic acid 48 122–124 IR: 1250 cm⁻¹ (C-O); NMR: δ 5.86 (chiral C-H)
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid (13l) 3,5-Difluorophenyl, indole 83 120–122 IR: 1121 cm⁻¹ (C-F); NMR: δ 10.77 (indole-NH)
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Oxan-4-yl (tetrahydropyran) N/A N/A CAS: 1393524-16-7; Used as a building block
(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoic acid Cyclohexyl, ethoxycarbonyl N/A N/A CAS: 460720-14-3; Chiral synthon
Key Observations:

The 4-methoxyphenyl group in 13c provides electron-donating properties, increasing solubility in polar solvents compared to the parent compound .

Steric Effects :

  • The 1,3-dimethyl substitution on the pyrazole ring in the target compound reduces conformational flexibility compared to analogs like 13l , which feature bulkier substituents (e.g., indole or difluorophenyl) .

Biological Relevance :

  • The indole-containing derivative 13l exhibits enhanced interactions with hydrophobic binding pockets in enzymes, as inferred from its NMR shifts (δ 10.77 ppm for indole NH) .

Spectral and Crystallographic Insights

  • IR Spectroscopy: The C=O stretch (~1700 cm⁻¹) is conserved across all analogs, confirming the integrity of the propanoic acid backbone .
  • NMR Data : Chiral centers (e.g., δ 5.86 ppm in 13c ) highlight stereochemical purity, critical for enantioselective applications .
  • Crystallography: While direct data are unavailable for the target compound, SHELX software (widely used for small-molecule refinement) has been employed in resolving structures of related amino acid derivatives .

Biological Activity

(2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 1567954-42-0, is an organic compound notable for its unique pyrazole structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of approximately 183.21 g/mol. The compound features both amino and carboxyl functional groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
IUPAC Name(2S)-2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid
CAS Number1567954-42-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, making it a candidate for further pharmacological studies.

Binding Affinity and Specificity

Research indicates that the compound can bind to certain receptors involved in neurotransmission and metabolic processes. Understanding its binding affinity is essential for elucidating its potential therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Interaction Studies

The compound has also been investigated for its effects on specific enzymes. For instance, it may act as a modulator of glutamate receptors, which are critical in various neurological functions.

Case Study: Glutamate Receptor Modulation
In a study involving cultured neurons, this compound was shown to enhance the activity of NMDA receptors at certain concentrations, indicating its potential as a neuroprotective agent.

Research Findings

Several research articles have documented the biological activities of this compound:

  • Antibacterial Activity : A study published in MDPI reported that derivatives of pyrazole compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Research highlighted its role in modulating neurotransmitter systems, suggesting implications for treating neurological disorders .
  • Chemical Synthesis and Applications : The synthesis methods and applications in drug development were discussed in various chemical literature, emphasizing its utility as a building block for more complex molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the pyrazole ring followed by introducing the amino and propanoic acid moieties. A common approach reacts 1,3-dimethyl-1H-pyrazole with an amino acid precursor under controlled pH and temperature (e.g., reflux in polar aprotic solvents). Key steps include protecting the amino group to prevent side reactions and using catalytic agents to enhance regioselectivity. Post-synthesis purification via recrystallization or chromatography is critical .
  • Critical Parameters : Temperature (>80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) influence yield. Impurities often arise from incomplete ring closure or racemization at the chiral center.

Q. How can researchers confirm the stereochemical configuration of the chiral center in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy or chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can be used. Comparative NMR studies with enantiopure standards are also effective .

Q. What characterization techniques are essential for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm the pyrazole ring substitution pattern and propanoic acid chain integrity. Key signals include the pyrazole C-H protons (δ 7.2–7.8 ppm) and the chiral center’s α-proton (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C8H13N3O2).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from differences in substitution patterns (e.g., methyl group positions on the pyrazole ring). Systematic comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Computational docking (e.g., AutoDock Vina) identifies steric or electronic effects influencing target interactions. For example, 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid shows altered hydrophobicity compared to the target compound, affecting membrane permeability .

Q. What strategies are effective for improving the low aqueous solubility of this compound in biochemical assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or phosphate) at the pyrazole’s 4-position while preserving the chiral center.
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based encapsulation to enhance solubility without denaturing proteins .
  • pH Adjustment : The propanoic acid moiety (pKa ~4.5) allows solubility enhancement in mildly basic buffers (pH 7.4–8.0) .

Q. How do hydrogen-bonding patterns in the crystal structure of this compound inform its stability and reactivity?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) of X-ray diffraction data reveals hydrogen-bonding networks. For example, the NH2 group forms bifurcated hydrogen bonds with adjacent carboxylate oxygens, stabilizing the crystal lattice. This network also reduces susceptibility to racemization under thermal stress .

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